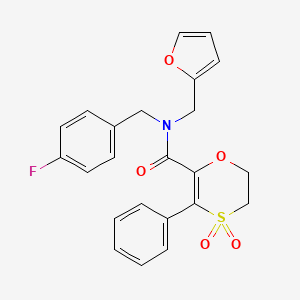![molecular formula C20H17BrClN3O2S B12187777 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)pyrimidine-4-carboxamide CAS No. 942852-88-2](/img/structure/B12187777.png)
5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a carboxamide group, a bromine atom, a chlorophenylmethylthio group, and an ethoxyphenyl group. The presence of these diverse functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a bromine-containing reagent.
Thioether Formation: The chlorophenylmethylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a chloromethyl derivative.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrimidinecarboxamide, 5-chloro-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)-
- 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-methylphenyl)methyl]thio]-N-(2-ethoxyphenyl)-
- 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-methoxyphenyl)-
Uniqueness
The uniqueness of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-chlorophenyl)methyl]thio]-N-(2-ethoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it a valuable compound for various research applications.
Properties
CAS No. |
942852-88-2 |
|---|---|
Molecular Formula |
C20H17BrClN3O2S |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methylsulfanyl]-N-(2-ethoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17BrClN3O2S/c1-2-27-17-10-6-5-9-16(17)24-19(26)18-14(21)11-23-20(25-18)28-12-13-7-3-4-8-15(13)22/h3-11H,2,12H2,1H3,(H,24,26) |
InChI Key |
NUZDTTWNGCQYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12187694.png)

![(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12187708.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12187715.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12187730.png)
![2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline](/img/structure/B12187746.png)
![3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12187753.png)
![1-benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B12187755.png)
![6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one](/img/structure/B12187760.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12187763.png)

![4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12187767.png)
![1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B12187770.png)
